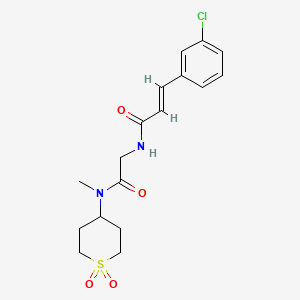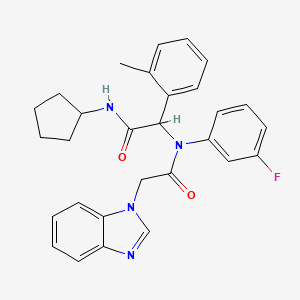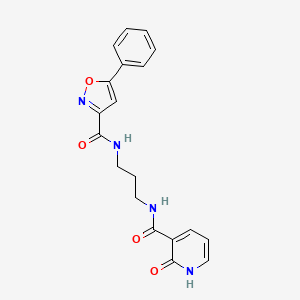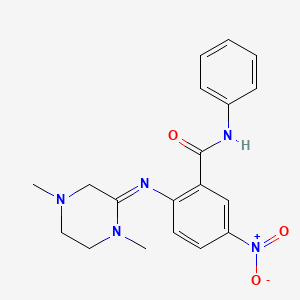
Ptn9ljl6PY
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MOL-4239 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Nanomedicine and Biomedical Applications
Platinum nanoparticles (PtNPs) are explored in biotechnology, nanomedicine, and pharmacology due to their unique properties like large surface area and catalytic applications. They exhibit antimicrobial, antioxidant, and anticancer properties, making them valuable in medicine and diagnostics. Their synthesis and biological effects are subjects of extensive research (Jeyaraj et al., 2019).
Post-Translational Modifications in Proteins
Research on chemical protein modifications, particularly post-translational modifications (PTMs), has significant implications in understanding the complexity of gene products in higher organisms. By creating functional mimics of complex PTMs, researchers can investigate protein-PTM interactions, which is crucial for understanding biological processes and diseases (Kasteren et al., 2007).
Photothermal Therapy and Imaging in Cancer Treatment
Photothermal techniques, including nanophotothermolysis, are increasingly used in cancer treatment. These techniques involve the use of nanoparticles, such as gold, to induce localized thermal effects for destroying cancer cells. This approach is promising for enhancing cancer-cell killing and optimizing treatment strategies (Zharov et al., 2003).
CRISPR/Cas System in Cancer Research
The CRISPR/Cas system is revolutionizing cancer research by enabling direct mutation of cancer genes in vivo. This approach facilitates the study of gene function and the development of new cancer models, contributing significantly to functional genomics and the understanding of tumorigenesis (Xue et al., 2014).
Particle Therapy in Cancer Treatment
Particle therapy (PT), using protons or heavier ions, offers a more precise dose distribution for cancer treatment compared to traditional X-rays. Research in this field aims to understand the biological responses to particle irradiation and refine biophysical models for guiding PT. This includes studies on radiobiological responses and the development of research infrastructure for coordinated experimentation (Dosanjh et al., 2018).
Proton-Transfer-Reaction Mass Spectrometry in Atmospheric Sciences
Proton-transfer-reaction mass spectrometry (PTR-MS) is extensively used for real-time monitoring of volatile organic compounds in atmospheric sciences. Its applications contribute significantly to understanding VOC sources and air-quality issues. Recent advancements in PTR-MS technology have improved its sensitivity and specificity, furthering its applications in atmospheric research (Yuan et al., 2017).
Eigenschaften
CAS-Nummer |
1204306-34-2 |
|---|---|
Molekularformel |
C19H16BrN3O |
Molekulargewicht |
382.261 |
IUPAC-Name |
(2E,4E)-5-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]penta-2,4-dienamide |
InChI |
InChI=1S/C19H16BrN3O/c1-14(15-7-3-2-4-8-15)22-19(24)16(13-21)9-5-10-17-11-6-12-18(20)23-17/h2-12,14H,1H3,(H,22,24)/b10-5+,16-9+/t14-/m0/s1 |
InChI-Schlüssel |
IVAUEQVCSQZMGV-QIUCFAMLSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC=CC2=NC(=CC=C2)Br)C#N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MOL-4239; MOL 4239; MOL4239 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine](/img/structure/B609131.png)


![6-[(3-Aminophenyl)methyl]-4,6-dihydro-4-methyl-2-(methylsulfinyl)-5h-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one](/img/structure/B609134.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide](/img/structure/B609135.png)
![(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)benzamide](/img/structure/B609138.png)





![1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B609148.png)

